

Application Notes and Protocols for ZT-1a Stock Solution Preparation

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Compound of Interest

Compound Name: ZT-1a

Cat. No.: B3349256

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These application notes provide a comprehensive guide for the preparation, storage, and use of **ZT-1a**, a potent and selective, non-ATP-competitive inhibitor of STE20/SPS1-related proline-alanine-rich kinase (SPAK).[1][2] Proper preparation of **ZT-1a** stock solutions is critical for ensuring experimental reproducibility and accuracy.

Introduction to ZT-1a

ZT-1a, with the chemical name 5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide, is a novel modulator of brain cation-Cl⁻ cotransport.[3] It functions by inhibiting the SPAK kinase, a master regulator of cation-Cl⁻ cotransporters (CCCs).[3] Specifically, **ZT-1a** inhibits the Na-K-2Cl cotransporter (NKCC1) and stimulates K-Cl cotransporters (KCCs) by reducing their SPAK-dependent phosphorylation.[3] This activity gives **ZT-1a** therapeutic potential for neurological disorders associated with impaired ionic homeostasis, such as stroke, hydrocephalus, and vascular dementia.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ZT-1a**.

Table 1: Physicochemical Properties of **ZT-1a**

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₅ Cl ₃ N ₂ O ₂	
Molecular Weight	445.73 g/mol	
Appearance	White to off-white solid	
CAS Number	212135-62-1	

Table 2: Solubility of **ZT-1a**

Solvent	Concentration	Notes	Reference
DMSO	100 mg/mL (224.35 mM)	Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.	
DMSO	89 mg/mL (199.67 mM)	Use fresh DMSO to avoid reduced solubility due to moisture absorption.	
Ethanol	4 mg/mL		
Water	Insoluble		

Table 3: Recommended Storage Conditions

Form	Temperature	Duration	Reference
Solid Powder	-20°C	3 years	
Solid Powder	4°C	2 years	
In Solvent (DMSO)	-80°C	2 years	
In Solvent (DMSO)	-20°C	1 year	

Experimental Protocols

Protocol 1: Preparation of a 100 mM ZT-1a Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **ZT-1a** in DMSO.

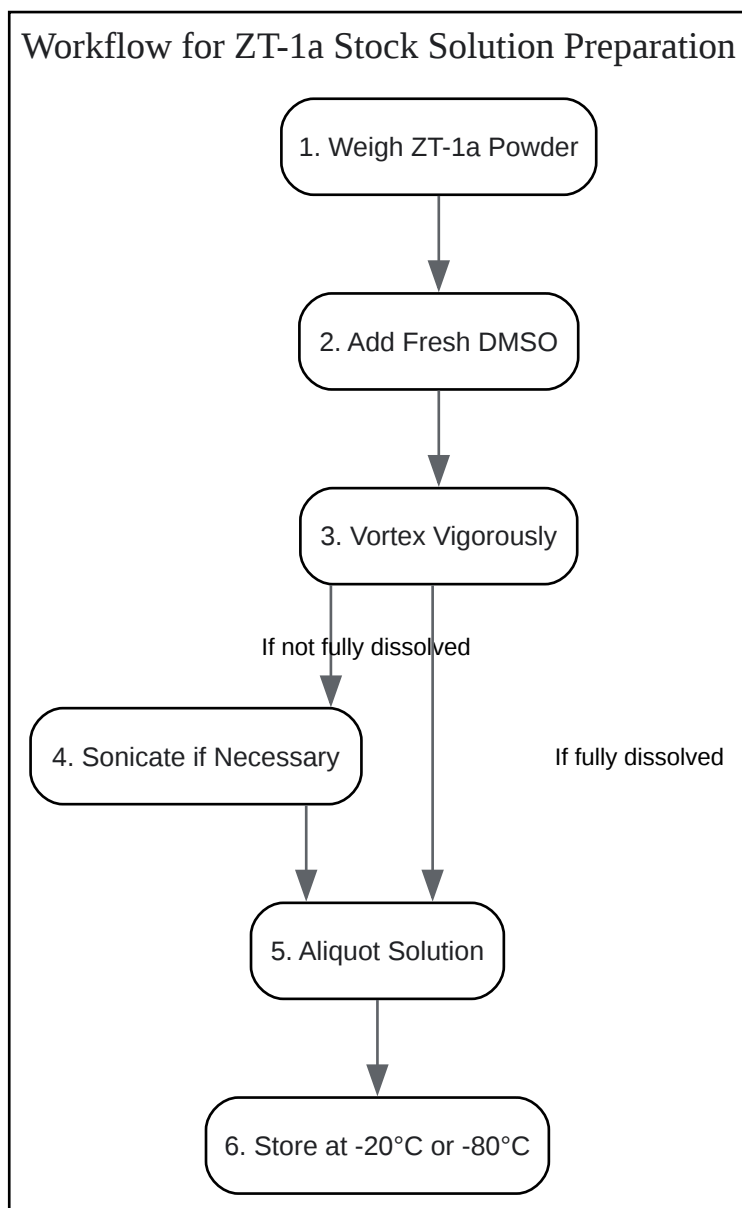
Materials:

- **ZT-1a** powder
- Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath
- Calibrated pipettes

Procedure:

- **Weighing ZT-1a:** Accurately weigh the desired amount of **ZT-1a** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 44.57 mg of **ZT-1a**.
- **Adding DMSO:** Add the calculated volume of fresh DMSO to the tube containing the **ZT-1a** powder. For a 100 mM solution from 44.57 mg of **ZT-1a**, add 1 mL of DMSO.
- **Dissolution:** Vortex the mixture vigorously for 1-2 minutes.
- **Sonication (if necessary):** If the **ZT-1a** does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Avoid excessive heating of the sample.

- Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.



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Caption: A flowchart illustrating the key steps for preparing a **ZT-1a** stock solution in DMSO.

Protocol 2: Preparation of a Working Solution for In Vivo Experiments

This protocol provides an example of how to prepare a working solution of **ZT-1a** for intraperitoneal injection in animal models, based on formulations used in published studies.

Materials:

- **ZT-1a** stock solution in DMSO (e.g., 20.8 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes for mixing

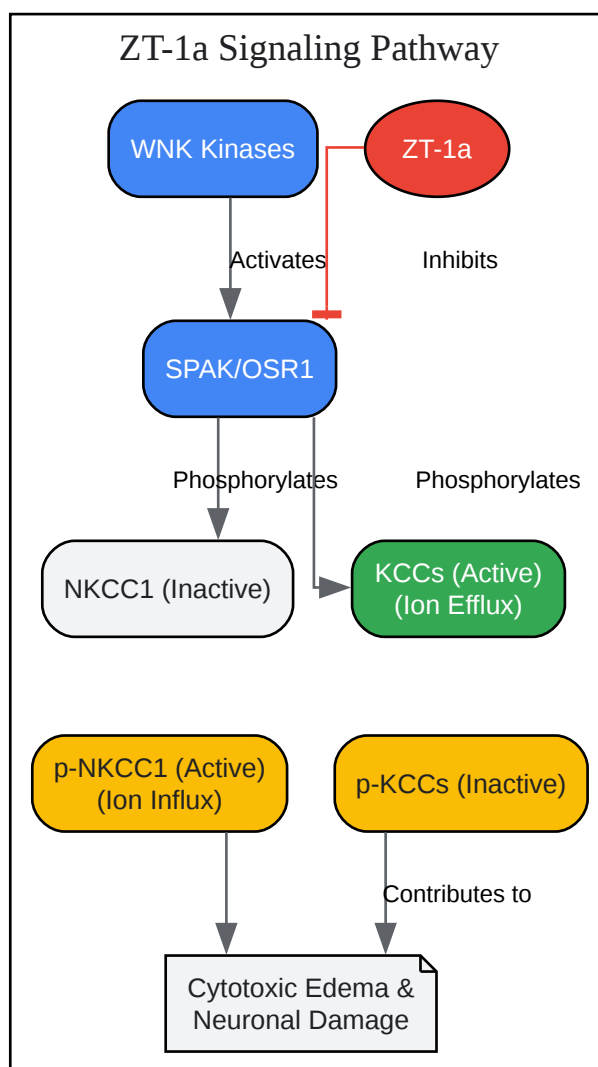
Procedure for a 1 mL Working Solution (2.08 mg/mL):

- **Start with DMSO Stock:** In a sterile tube, add 100 μ L of a 20.8 mg/mL **ZT-1a** stock solution in DMSO.
- **Add PEG300:** Add 400 μ L of PEG300 to the tube and mix thoroughly until the solution is uniform.
- **Add Tween-80:** Add 50 μ L of Tween-80 and mix again until the solution is homogeneous.
- **Final Dilution with Saline:** Add 450 μ L of saline to bring the total volume to 1 mL. Mix the final solution well.
- **Use Immediately:** It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.

Mechanism of Action: ZT-1a Signaling Pathway

ZT-1a exerts its effects by targeting the WNK-SPAK/OSR1 signaling pathway, which plays a crucial role in regulating ion transport across cell membranes.

Under pathological conditions such as ischemic stroke, the WNK-SPAK/OSR1 signaling cascade is upregulated. This leads to the phosphorylation and activation of NKCC1 and the phosphorylation and inhibition of KCCs. The net result is an influx of Na⁺, K⁺, and Cl⁻ ions, leading to cytotoxic edema and neuronal damage. **ZT-1a** acts as a non-ATP-competitive inhibitor of SPAK, thereby preventing the phosphorylation of NKCC1 and KCCs. This inhibition of SPAK activity by **ZT-1a** helps to restore ionic homeostasis and has been shown to be neuroprotective in animal models of stroke.



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Caption: The signaling pathway of **ZT-1a**, illustrating its inhibitory effect on the SPAK/OSR1 kinase.

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